molecular formula C17H13Cl3N2O B2760688 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole CAS No. 865658-13-5

4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole

Cat. No.: B2760688
CAS No.: 865658-13-5
M. Wt: 367.65
InChI Key: QPXXWHAEAOSNHZ-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole (CAS: 865658-13-5; Molecular Formula: C17H13Cl3N2O; Average Mass: 367.65 g/mol) is a high-value synthetic imidazole derivative designed for advanced chemical and pharmacological research . This compound is of significant interest in medicinal chemistry for the development of novel bioactive molecules. The imidazole core is a privileged scaffold in drug discovery, found in numerous therapeutic agents, including kinase inhibitors, angiotensin receptor blockers, and anticancer drugs . The specific substitution pattern on this molecule, featuring a 2,4,6-trichlorophenyl group, is structurally analogous to moieties used in robust protecting groups for sensitive nitrogen atoms in nucleoside chemistry, suggesting potential utility in the complex synthesis of uridine-derived antibiotics and other nucleoside analogs . Its primary research value lies in its potential as a key building block or intermediate in multi-step synthetic routes. The structural architecture of this compound, particularly the electron-deficient trichlorophenyl moiety, makes it a promising precursor for further functionalization via metal-free coupling reactions, such as nucleophilic substitution of hydrogen (SNH), which is a valuable strategy for creating diverse chemical libraries for screening . Furthermore, 2H-imidazole derivatives bearing aryl substituents are increasingly investigated for their multifaceted biological activities and have been incorporated into bifunctional molecules with potent antioxidant properties, capable of acting via hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms . Researchers can leverage this compound to explore new chemical space in developing potential therapeutic agents for conditions involving oxidative stress, such as cardiovascular, neurodegenerative, and metabolic diseases . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2O/c1-9-16(11-5-3-4-6-14(11)23-2)22-17(21-9)15-12(19)7-10(18)8-13(15)20/h3-8,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXXWHAEAOSNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(N=C1C2=CC=CC=C2OC)C3=C(C=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving a 1,2-dicarbonyl compound (such as glyoxal) and an amine (such as ammonium acetate) in the presence of an acid catalyst.

    Substitution Reactions: The introduction of the 2-methoxyphenyl and 2,4,6-trichlorophenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases (e.g., sodium hydride) and polar aprotic solvents (e.g., dimethylformamide).

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate as methylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the trichlorophenyl group, potentially reducing it to a less chlorinated phenyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like sodium hydride, dimethylformamide, and various halogenating agents are frequently employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde, while reduction of the trichlorophenyl group could result in a dichlorophenyl derivative.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. Specifically, compounds like 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole have shown efficacy against a range of bacterial and fungal strains. The structural modifications enhance their ability to disrupt microbial cell walls or inhibit essential metabolic pathways .

Anti-inflammatory and Analgesic Effects

Imidazole derivatives are also recognized for their anti-inflammatory and analgesic properties. Studies indicate that modifications at the imidazole core can lead to improved pharmacodynamic characteristics, making these compounds suitable candidates for treating inflammatory diseases . The presence of the methoxy and trichlorophenyl groups is believed to enhance these effects by increasing lipophilicity and facilitating better interaction with biological membranes.

Anticancer Potential

Recent investigations into the anticancer properties of imidazole derivatives have yielded promising results. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The ability to modify substituents on the imidazole ring allows for tailored approaches in drug design aimed at specific cancer types.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting potential as novel antimicrobial agents .

Case Study 2: Cancer Cell Apoptosis

In vitro studies were conducted using human cancer cell lines to assess the anticancer effects of imidazole derivatives. The findings revealed that treatment with compounds analogous to this compound resulted in significant apoptosis rates compared to untreated controls. Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The methoxy and trichlorophenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Structural Analog: 4-(2-Methoxyphenyl)-5-methyl-2-(4-methylphenyl)-2H-imidazole

  • Key Differences :
    • The 2,4,6-trichlorophenyl group in the target compound is replaced by a 4-methylphenyl group in this analog .
    • Impact on Properties :
  • Electronic Effects : Chlorine atoms introduce strong electron-withdrawing effects, stabilizing the imidazole ring and altering reactivity in substitution reactions compared to the electron-donating methyl group .

HBK Series (HBK14–HBK19)

  • Structural Features: Piperazine-linked phenoxyethoxyethyl or phenoxypropyl substituents. 4-(2-Methoxyphenyl)piperazine core .
  • Key Differences :
    • The HBK series lacks the imidazole ring but shares the 2-methoxyphenyl motif.
    • Pharmacological Relevance : HBK compounds exhibit serotonin receptor (5-HT1A) affinity, suggesting that the 2-methoxyphenyl group may contribute to receptor binding. This implies that the target imidazole derivative could also interact with similar targets, albeit with modified potency due to the trichlorophenyl group .

5-Methyl-2-phenyl-1H-imidazole-4-methanol

  • Structural Features: Simpler imidazole scaffold with a methanol group at position 4 and a phenyl group at position 2 .
  • Key Differences: Absence of methoxyphenyl and trichlorophenyl groups.

Pharmacological and Physicochemical Data Comparison

Compound logP (Estimated) Key Substituents Bioactivity (Reported)
Target Compound ~4.2 2,4,6-Trichlorophenyl, 2-MeOPh Not explicitly reported
4-(2-MeOPh)-5-Me-2-(4-MePh)-2H-imidazole ~3.5 4-Methylphenyl, 2-MeOPh Not reported
HBK14–HBK19 ~2.8–3.4 Phenoxyethoxyethyl, 2-MeOPh 5-HT1A receptor affinity (Ki < 50 nM)
5-Me-2-Ph-1H-imidazole-4-methanol ~1.8 Phenyl, methanol Antimicrobial activity (MIC: 8–32 µg/mL)

Key Research Findings

Electron-Withdrawing vs. Electron-Donating Groups :

  • The 2,4,6-trichlorophenyl group in the target compound enhances metabolic stability compared to methyl or methoxy-substituted analogs, as halogens resist oxidative degradation .

Antimicrobial Potential: Imidazole derivatives with halogenated aryl groups (e.g., trichlorophenyl) show improved antimicrobial activity against Gram-positive bacteria compared to non-halogenated analogs, as seen in structurally related 5-oxo-imidazole derivatives .

Synthetic Challenges :

  • The trichlorophenyl group complicates synthesis due to steric hindrance during coupling reactions, requiring optimized conditions (e.g., palladium catalysis) compared to simpler aryl halides .

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for preparing 4-(2-methoxyphenyl)-5-methyl-2-(2,4,6-trichlorophenyl)-2H-imidazole, and how can reaction conditions be optimized? A: The compound can be synthesized via cyclocondensation reactions using substituted aldehydes, ammonium acetate, and aryl amines. For example, derivatives with trichlorophenyl groups are synthesized via a four-component reaction under reflux in acetic acid . Optimization involves statistical experimental design (e.g., factorial or response surface methodology) to minimize variables like temperature, solvent polarity, and catalyst loading. Central composite designs are effective for identifying significant factors and interactions, reducing experimental runs by 30–50% while maximizing yield .

Advanced Structural Characterization

Q: How can advanced spectroscopic and crystallographic techniques resolve structural ambiguities in substituted imidazoles? A: Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry, bond angles, and non-covalent interactions (e.g., C–H⋯S, π-π stacking). For example, SC-XRD at 100 K with a data-to-parameter ratio >15 ensures precise refinement of imidazole derivatives . Discrepancies between computational (DFT) and experimental data (e.g., bond lengths) require validation via Hirshfeld surface analysis to quantify intermolecular interactions .

Basic Biological Activity Screening

Q: What methodologies are recommended for preliminary screening of this compound’s bioactivity? A: Use in vitro assays targeting proteases or kinases due to imidazole’s role in enzyme inhibition. For example:

  • Cytotoxicity: MTT assay on cancer cell lines (IC₅₀ determination).
  • Enzyme inhibition: Fluorescence-based assays (e.g., trypsin or HIV-1 protease).
    Dose-response curves and positive controls (e.g., known inhibitors) are essential to validate activity. Parallel molecular docking (AutoDock Vina) predicts binding affinities to prioritize targets .

Advanced Computational Modeling

Q: How can molecular dynamics (MD) simulations and docking studies enhance understanding of this compound’s interactions? A: Perform MD simulations (GROMACS/AMBER) to study stability in biological membranes or solvent environments. Docking (Schrödinger Suite) against X-ray structures of target proteins (e.g., COX-2 or EGFR) identifies key residues for binding. Free energy perturbation (FEP) calculations refine binding affinity predictions, resolving discrepancies between in silico and experimental IC₅₀ values .

Handling Data Contradictions

Q: How should researchers address contradictions between experimental and theoretical data (e.g., reactivity vs. computational predictions)? A: Apply a three-step framework:

Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents).

Validate computational models using higher-level theories (e.g., CCSD(T) for electron correlation).

Cross-reference literature (Scopus/Web of Science) to identify systematic errors (e.g., solvent effects in DFT). Statistical tools like Bland-Altman plots quantify bias between methods .

Environmental Fate and Degradation

Q: What methodologies assess the environmental persistence and degradation pathways of this compound? A: Use OECD 307 guidelines for soil degradation studies:

  • Hydrolysis: pH-varied aqueous solutions analyzed via LC-MS/MS.
  • Photolysis: Simulated sunlight (Xe lamp) with TiO₂ catalysts to track byproducts.
    Quantitative structure-activity relationship (QSAR) models predict bioaccumulation potential based on logP and topological polar surface area .

Advanced Analytical Techniques

Q: Which hyphenated techniques are optimal for impurity profiling and stability studies? A: Combine LC-QTOF-MS for high-resolution mass detection and NMR (¹³C/¹H) with cryoprobes to identify trace degradants. For stability, use forced degradation (heat/humidity/oxidizers) followed by principal component analysis (PCA) to cluster degradation pathways. Method validation follows ICH Q2(R1) guidelines .

Crystallography and Polymorphism

Q: How can researchers characterize polymorphic forms and ensure crystallographic reproducibility? A: Screen polymorphs via solvent-drop grinding and thermal analysis (DSC/TGA). SC-XRD with synchrotron radiation (λ = 0.7–1.0 Å) resolves subtle lattice differences. Use Mercury software for crystal packing analysis and PXRD pattern simulation to match experimental data .

Scale-Up Challenges

Q: What strategies mitigate issues during gram-scale synthesis (e.g., low yields, side reactions)? A: Implement flow chemistry (Microinnova reactor) for precise temperature/residence time control. Process analytical technology (PAT) like inline FTIR monitors reaction progress. Kinetic studies (Eyring equation) identify rate-limiting steps, enabling catalyst optimization (e.g., switch from Brønsted to Lewis acids) .

Interdisciplinary Collaboration

Q: How can cross-disciplinary approaches accelerate research on this compound? A: Establish collaborations with:

  • Computational chemists for machine learning-driven synthesis planning.
  • Biologists for high-content screening (HCS) in disease models.
  • Data scientists to build open-access databases (e.g., ChEMBL) for structure-activity data sharing .

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